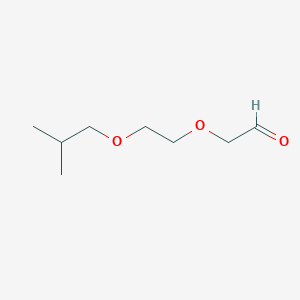

(2-Isobutoxy-ethoxy)-acetaldehyde

Description

(2-Isobutoxy-ethoxy)-acetaldehyde is an aldehyde derivative characterized by an isobutoxy-ethoxy side chain attached to the acetaldehyde backbone. The isobutoxy-ethoxy group likely enhances its solubility in organic solvents and modifies its reactivity, making it suitable for specialized applications in polymer chemistry or as an intermediate in synthesizing complex ethers. Its synthesis may involve etherification reactions similar to those described for structurally related compounds, such as 3-(2-[2-(2-methoxy-ethoxy)-ethoxy]-ethoxy)-benzaldehyde (synthesized with up to 91% yield via ether coupling) .

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-[2-(2-methylpropoxy)ethoxy]acetaldehyde |

InChI |

InChI=1S/C8H16O3/c1-8(2)7-11-6-5-10-4-3-9/h3,8H,4-7H2,1-2H3 |

InChI Key |

DTLNNMKRHAGQJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCCOCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutoxy-ethoxy)-acetaldehyde typically involves the reaction of isobutyl alcohol with ethylene oxide to form 2-isobutoxyethanol. This intermediate is then subjected to further reaction with acetaldehyde under controlled conditions to yield the desired compound. The reaction conditions often include the use of catalysts such as sulfuric acid or other acidic catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of (2-Isobutoxy-ethoxy)-acetaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is also common in industrial settings to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutoxy-ethoxy)-acetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

(2-Isobutoxy-ethoxy)-acetaldehyde Applications

(2-Isobutoxy-ethoxy)-acetaldehyde is a chemical compound with applications spanning chemistry, biology, medicine, and industry. Its unique combination of functional groups gives it distinct chemical reactivity and physical properties. The aldehyde group's ability to form covalent bonds with nucleophilic sites on proteins and enzymes can alter their function, while its glycol ether structure facilitates penetration of biological membranes, enabling interaction with intracellular targets.

Scientific Research Applications

(2-Isobutoxy-ethoxy)-acetaldehyde is used in scientific research for its properties as a solvent, intermediate, and potential therapeutic agent.

- Chemistry As a solvent and intermediate in organic synthesis.

- Biology For its potential effects on biological systems and as a reagent in biochemical assays.

- Medicine For its potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds.

- Industry In the production of coatings, adhesives, and other industrial products because of its solvent properties.

Reactions

(2-Isobutoxy-ethoxy)-acetaldehyde can undergo oxidation to form carboxylic acids, reduction to form alcohols, and substitution to form substituted ethers or amines.

Production

Mechanism of Action

The mechanism of action of (2-Isobutoxy-ethoxy)-acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s glycol ether structure allows it to penetrate biological membranes, facilitating its interaction with intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Volatility : The extended ether chain in (2-Isobutoxy-ethoxy)-acetaldehyde reduces volatility compared to acetaldehyde, aligning it closer to 2-ethoxyethyl acetate .

- Stability : Unlike malonaldehyde, which readily polymerizes , the isobutoxy-ethoxy group may stabilize the aldehyde moiety against degradation.

- Applications : While acetaldehyde is used in acetic acid synthesis and disinfection , (2-Isobutoxy-ethoxy)-acetaldehyde’s bulkier structure likely limits its role to niche applications, such as controlled-release reactions or specialty polymer precursors.

Toxicity and Environmental Impact

- Acetaldehyde: Classified as a carcinogen (EPA Hazardous Waste Number U394) with acute respiratory effects . Indoor concentrations often exceed outdoor levels due to emissions from building materials and human activities .

- Malonaldehyde : Forms DNA adducts and is mutagenic, though less volatile than acetaldehyde .

- (2-Isobutoxy-ethoxy)-acetaldehyde : Expected to exhibit lower acute toxicity than acetaldehyde due to reduced volatility, but chronic effects remain unstudied. Similar ether-containing compounds (e.g., 2-ethoxyethyl acetate) are regulated for moderate toxicity .

Biological Activity

(2-Isobutoxy-ethoxy)-acetaldehyde is a chemical compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies, while providing a detailed analysis of its pharmacological properties.

Chemical Profile

- Chemical Name : (2-Isobutoxy-ethoxy)-acetaldehyde

- Molecular Formula : C8H18O3

- CAS Number : [insert CAS number if available]

- Structure : The compound features an acetaldehyde moiety with isobutoxy and ethoxy substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of (2-Isobutoxy-ethoxy)-acetaldehyde has not been extensively documented in the literature. However, related compounds such as 2-butoxyethanol have shown significant biological effects that may provide insights into the potential activities of (2-Isobutoxy-ethoxy)-acetaldehyde.

Potential Biological Activities

- Cytotoxicity : Studies on similar compounds indicate that they may exhibit cytotoxic effects on various cell lines. For instance, 2-butoxyethanol has been reported to cause hemolysis in red blood cells at high concentrations, suggesting that (2-Isobutoxy-ethoxy)-acetaldehyde could have similar properties under certain conditions .

- Inflammatory Response : Inhibitors of phospholipase A2 (PLA2) enzymes have been studied for their roles in inflammation. The structure of (2-Isobutoxy-ethoxy)-acetaldehyde may allow it to interact with these enzymes, potentially modulating inflammatory pathways .

- Neurotoxicity : Compounds related to glycol ethers have been associated with neurotoxic effects in animal models, leading to symptoms such as drowsiness and unsteadiness . This raises concerns about the safety profile of (2-Isobutoxy-ethoxy)-acetaldehyde.

Table 1: Summary of Biological Activities and Effects

The potential mechanisms through which (2-Isobutoxy-ethoxy)-acetaldehyde may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like PLA2, which are crucial in inflammatory processes. The presence of an aldehyde group could facilitate interactions with active sites on these enzymes .

- Cell Membrane Interaction : The hydrophobic nature of the isobutoxy and ethoxy groups may enhance membrane permeability, allowing the compound to exert effects on cellular processes more readily.

Safety and Toxicology

The safety profile of (2-Isobutoxy-ethoxy)-acetaldehyde remains largely unexplored. However, analogs such as 2-butoxyethanol demonstrate significant toxicity at elevated exposure levels, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.